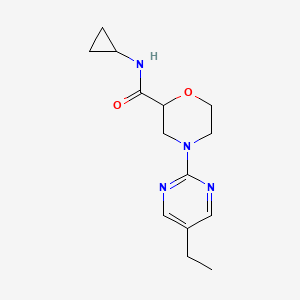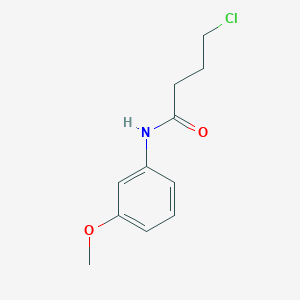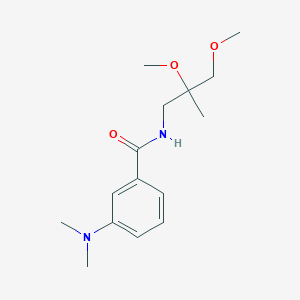![molecular formula C17H22F3N5O2 B15113562 3-Tert-butyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B15113562.png)
3-Tert-butyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine core substituted with a tert-butyl group and a methoxy group linked to a pyrrolidine ring, which is further substituted with a trifluoromethyl-oxadiazole moiety. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridazine core: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the methoxy group: This can be done through nucleophilic substitution reactions using methanol or methoxy-containing reagents.
Formation of the pyrrolidine ring: This step may involve cyclization reactions of appropriate amine precursors.
Introduction of the trifluoromethyl-oxadiazole moiety: This can be achieved through cyclization reactions involving trifluoromethyl-containing precursors and appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Tert-butyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules with desired properties.
Material Science: The compound’s properties may be explored for developing new materials with specific functionalities, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of 3-Tert-butyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine involves its interaction with specific molecular targets. The trifluoromethyl-oxadiazole moiety may play a crucial role in binding to target proteins or enzymes, while the pyridazine core and other substituents contribute to the compound’s overall activity and selectivity. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Tert-butyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridine
- 3-Tert-butyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyrazine
Uniqueness
The uniqueness of 3-Tert-butyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds
Eigenschaften
Molekularformel |
C17H22F3N5O2 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
2-[[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H22F3N5O2/c1-16(2,3)12-4-5-13(22-21-12)26-10-11-6-7-25(8-11)9-14-23-24-15(27-14)17(18,19)20/h4-5,11H,6-10H2,1-3H3 |
InChI-Schlüssel |
WOFRYWYKGWNCNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)CC3=NN=C(O3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine](/img/structure/B15113479.png)
![6-(cyclopentyloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)nicotinamide](/img/structure/B15113487.png)
![4-{4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine](/img/structure/B15113490.png)
amino}pyrimidine-4-carbonitrile](/img/structure/B15113495.png)


![5-(5-aminopyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B15113507.png)
![3-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyridine-2-carbonitrile](/img/structure/B15113509.png)
![ethyl 2-{3-[(trimethylsilyl)ethynyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B15113526.png)
![2-Cyclopropyl-4,5-dimethyl-6-[(piperidin-4-yl)methoxy]pyrimidine](/img/structure/B15113536.png)
![3-Tert-butyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15113549.png)
![1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113553.png)
![4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B15113554.png)

